![molecular formula C21H22N4O4 B2453721 2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203003-34-2](/img/structure/B2453721.png)
2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-14-8-6-13(7-9-14)11-17(26)22-20-19-15(16-5-4-10-29-16)12-18(27)23-21(19)25(2)24-20/h4-10,15H,3,11-12H2,1-2H3,(H,23,27)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRGIMNKLZWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity through various studies, including data tables and case studies that highlight its pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound consists of several functional groups that contribute to its biological activity:
- Ethoxy and Furan Groups : These moieties may enhance lipophilicity and facilitate interactions with biological targets.
- Pyrazolo[3,4-b]pyridine Core : Known for its role in various pharmacological activities, particularly in anticancer and antimicrobial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication and repair.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds related to pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines, including breast and lung cancer cells.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
2-(4-ethoxyphenyl)-N-(... | A549 (Lung) | 3.36 | |
2-(4-ethoxyphenyl)-N-(... | MCF7 (Breast) | 1.54 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Efficacy
In a study conducted by Haroun et al., derivatives of the pyrazolo[3,4-b]pyridine scaffold were tested against multiple cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced anticancer activity due to improved binding affinity to target enzymes involved in cancer progression.
Study 2: Antimicrobial Screening
A comprehensive screening of similar compounds revealed that those containing the furan moiety exhibited enhanced antimicrobial activity. The study highlighted the importance of structural modifications in achieving desired biological effects.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can yield be optimized?
The synthesis typically involves multi-step protocols, including:
- Cyclization reactions to form the pyrazolo[3,4-b]pyridine core, often using catalysts like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide) .
- Acylation of the pyridine nitrogen with chloroacetamide derivatives under controlled temperatures (40–60°C) to avoid decomposition .
- Functional group introduction , such as the furan-2-yl moiety, via Suzuki-Miyaura coupling or nucleophilic substitution . Optimization strategies :
- Use Design of Experiments (DOE) to test solvent/catalyst combinations.
- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to ensure purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Key techniques include:
- NMR spectroscopy : Focus on the amide proton (δ 8.5–10.5 ppm), ethoxyphenyl aromatic protons (δ 6.5–7.5 ppm), and tetrahydro-pyridine ring protons (δ 2.5–4.0 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., HRMS for exact mass) and fragmentation patterns .
Q. What are the common chemical reactions this compound undergoes, and how do they influence its pharmacological profile?
- Amide hydrolysis : Under acidic/basic conditions, yielding carboxylic acid derivatives. This reaction can alter solubility and bioavailability .
- Oxidation of the furan ring : Using agents like hydrogen peroxide, leading to dihydrofuran derivatives with potential toxicity concerns .
- Pyrazole ring functionalization : Electrophilic substitution (e.g., nitration) to enhance target binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Structure-Activity Relationship (SAR) studies : Compare analogs (see Table 1) to isolate structural determinants of activity .
Table 1: Structural Analogs and Biological Activities
Compound Class | Key Modifications | Observed Activity | Source |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidines | Fluorophenyl substitution | Enhanced kinase inhibition | |
Thieno[2,3-d]pyrimidines | Oxadiazole incorporation | Anticancer activity |
Q. What strategies are recommended for modifying the core structure to enhance target selectivity?
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic properties .
- Side-chain optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve water solubility and reduce off-target interactions .
- Computational docking : Use molecular dynamics simulations to predict binding affinities for specific receptors (e.g., kinase domains) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME can forecast absorption, metabolism, and toxicity profiles .
- Quantum mechanical calculations : Assess redox stability of the furan ring to prioritize derivatives resistant to oxidation .
Q. What experimental approaches are used to study the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by HPLC analysis to identify degradation products .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss via LC-MS .
Methodological Considerations
- Data contradiction analysis : Use meta-analysis frameworks to harmonize disparate datasets, accounting for variables like assay sensitivity and compound purity .
- Synthetic scalability : Transition from batch to flow chemistry for high-purity, gram-scale production .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.